molecular formula C17H13F3N6O3 B2708741 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide CAS No. 1396568-44-7

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2708741
CAS No.: 1396568-44-7
M. Wt: 406.325
InChI Key: PDVBDPCHZCPSTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be expected to include a benzamide core, a trifluoromethyl group, and a tetrazole ring. The exact arrangement of these groups would depend on the specifics of the synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific molecular structure. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of its intermolecular forces .

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

Studies on the synthesis and characterization of benzamide derivatives and related compounds highlight the importance of these molecules in drug chemistry and materials science. For instance, the development of novel synthetic routes to benzamide-based molecules allows for the exploration of their biological applications and material properties. Such methodologies include chain-growth polycondensation for the synthesis of well-defined aromatic polyamides and the design of molecules with potential antimicrobial or anticancer activities (Yokozawa et al., 2002), (Ravinaik et al., 2021).

Biological Applications

The biological evaluation of benzamide derivatives and structurally similar compounds has shown potential in various therapeutic areas. For example, antimicrobial and anticancer evaluations reveal the biological relevance of these molecules, underscoring their potential in developing new therapeutic agents. Such studies focus on understanding the activity spectrum of these compounds against different microbial strains and cancer cell lines, providing a foundation for further drug development efforts (Bikobo et al., 2017), (Hermann et al., 2021).

Material Science Applications

The synthesis and investigation of polyamides and related polymers containing benzamide units highlight their significance in material science, particularly for applications requiring high thermal stability and specific mechanical properties. These studies demonstrate the utility of benzamide derivatives in developing advanced materials with desirable properties for various industrial applications, including high-temperature proton exchange membrane fuel cells and organo-soluble aromatic polyamides (Chen et al., 2016), (Bera et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. If it is biologically active, its mechanism of action would depend on its specific molecular targets within a biological system .

Safety and Hazards

Without specific information about this compound, it’s difficult to provide a detailed safety and hazard analysis. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. If it shows promising biological activity, it could potentially be developed into a pharmaceutical drug .

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N6O3/c18-17(19,20)11-3-1-2-10(8-11)15(28)22-12-4-6-13(7-5-12)26-16(29)25(23-24-26)9-14(21)27/h1-8H,9H2,(H2,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVBDPCHZCPSTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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